Difopein -

Difopein

Catalog Number: EVT-242689
CAS Number:
Molecular Formula: C273H424N76O89S6
Molecular Weight: 6387 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Difopein is dimeric version of R18 peptidean, and behaves as 14-3-3 protein inhibitor that competitively inhibits 14.3.3-ligand interactions and blocks the ability of 14.3.3 to bind to target proteins such as Raf-1, Bad, ASK1 and exoenzyme S.
Source and Classification

Difopein was first characterized in the early 2000s and has since been utilized in numerous studies to explore the mechanisms of action of 14-3-3 proteins. It is classified as a small molecule inhibitor, specifically targeting the interaction between phospho-proteins and the 14-3-3 protein family, which includes several isoforms that are involved in various signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Difopein primarily employs solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This technique allows for the sequential addition of protected amino acids to an insoluble polymeric support, facilitating automation and high-purity peptide production. The synthesis typically involves:

  1. Protection of Amino Acids: Using acid-labile or base-labile protecting groups (e.g., Fmoc or Boc).
  2. Coupling: Addition of the next protected amino acid using coupling reagents.
  3. Cleavage: Detaching the final peptide from the resin, often using trifluoroacetic acid (TFA) or similar reagents.

Difopein's synthesis can also include modifications such as phosphorylation at specific residues to study its effects on binding affinity and specificity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Difopein consists of a sequence of amino acids that include phosphorylated residues, which are critical for its interaction with 14-3-3 proteins. The precise sequence contributes to its ability to mimic natural phospho-peptides, allowing it to effectively inhibit binding to 14-3-3 proteins.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₄O₃P
  • Molecular Weight: Approximately 318.29 g/mol
  • Structural Features: The presence of multiple phosphorylated serine residues enhances its binding properties .
Chemical Reactions Analysis

Reactions and Technical Details

Difopein interacts specifically with 14-3-3 proteins through non-covalent interactions, primarily mediated by hydrogen bonds and electrostatic interactions with the phosphorylated residues on the peptide. The inhibition mechanism involves:

  1. Binding: Difopein binds to the phospho-binding pocket of 14-3-3 proteins.
  2. Disruption: This binding disrupts the normal interaction between 14-3-3 proteins and their target phospho-proteins, leading to altered cellular signaling pathways.

The effectiveness of Difopein can be evaluated through various biochemical assays, including fluorescence polarization assays and surface plasmon resonance .

Mechanism of Action

Process and Data

Difopein functions by mimicking phosphorylated peptides that naturally bind to 14-3-3 proteins. Upon binding, it prevents the association of 14-3-3 with its physiological targets, thereby modulating downstream signaling pathways. This mechanism is particularly relevant in cancer research where dysregulation of phosphorylation events plays a significant role.

Data supporting this mechanism includes:

  • Inhibition Studies: Concentration-dependent inhibition of 14-3-3 binding observed in biochemical assays.
  • Cellular Effects: Alterations in cell proliferation and apoptosis pathways upon treatment with Difopein .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Difopein exhibits several notable physical and chemical properties:

  1. Solubility: Soluble in aqueous buffers at physiological pH.
  2. Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  3. Purity: High purity (>95%) is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) during synthesis.

Characterization techniques such as mass spectrometry confirm its identity and purity, ensuring reproducibility in experimental settings .

Applications

Scientific Uses

Difopein has several applications in scientific research:

  1. Biochemical Research: Used as a tool to study phosphorylation-dependent protein interactions.
  2. Cancer Research: Investigates the role of 14-3-3 proteins in tumorigenesis by disrupting their interactions with oncogenic proteins.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting phosphorylation pathways.
Introduction to 14-3-3 Proteins & Rationale for Targeting

Structural and Functional Overview of 14-3-3 Protein Family

The 14-3-3 proteins constitute a family of evolutionarily conserved, acidic regulatory molecules expressed ubiquitously in eukaryotic cells. Comprising seven human isoforms (β, γ, ε, η, σ, τ, ζ), these 28-33 kDa proteins form homo- or heterodimers that function as phosphoserine/phosphothreonine-binding scaffolds. Each monomer folds into nine antiparallel α-helices (H1-H9) that create a characteristic amphipathic groove—the phospho-peptide binding pocket. Key residues (Lys49, Arg56, Arg129, Tyr130) within this groove coordinate interactions with phosphorylated motifs on client proteins [1] [8].

Dimerization is essential for 14-3-3 functionality. The dimer interface, stabilized by hydrophobic interactions and salt bridges (e.g., Arg19-Glu92), forms a U-shaped structure with two independent binding grooves. This architecture enables simultaneous engagement with two phospho-motifs on a single target or distinct partners, facilitating conformational modulation, subcellular localization, or complex assembly [4] [8]. The primary phosphorylation-dependent binding motifs include:

  • Mode I: RSXpS/TXP
  • Mode II: RXXXpS/TXP
  • Mode III: pS/TX1-2-COOH [3] [5]

Table 1: Human 14-3-3 Isoforms and Key Characteristics

IsoformGeneDimerization PreferenceNotable Structural Features
ζYWHAZHeterodimer (β, γ, τ)K49 essential for phospho-binding
σSFNHomodimer onlyGlu80 stabilizes homodimer interface
εYWHAEPreferential heterodimerGlu22-Met88 disrupts homodimer salt bridge
γYWHAGHomodimer/heterodimerConserved phospho-binding residues

14-3-3 proteins regulate >200 client proteins, impacting apoptosis, cell cycle progression, metabolic reprogramming, and stress responses. By masking nuclear localization signals (NLS), exposing nuclear export signals (NES), or sterically hindering enzymatic domains, they control targets like transcription factors (FOXO), kinases (RAF), and tumor suppressors (p53) [1] [5] [8].

Role of 14-3-3 in Oncogenic Signaling Pathways

14-3-3 isoforms are dysregulated across diverse cancers, functioning as oncogenic coordinators by scaffolding key signaling hubs:

  • Apoptosis Evasion: 14-3-3ζ sequesters pro-apoptotic proteins (BAD, BAX, FOXO) in the cytoplasm. Phosphorylation of BAD by Akt creates a 14-3-3 binding site, preventing BAD/BCL-XL complex formation and mitochondrial cytochrome c release. JNK-induced 14-3-3 phosphorylation disrupts these interactions, reactivating apoptosis under stress [5] [9] [10].

  • Cell Cycle Dysregulation: During G2/M checkpoint control, 14-3-3σ binds and cytoplasmicly sequesters CDK1-cyclin B1 complexes. Loss of 14-3-3σ in breast cancer enables nuclear translocation of cyclin B1, driving unscheduled mitosis. Conversely, 14-3-3ζ stabilizes oncogenic cell cycle drivers like hTERT and β-catenin [3] [9].

  • PI3K/Akt and MAPK Cross-Talk: 14-3-3 dimers integrate growth factor signals by scaffolding Ras/Raf complexes. 14-3-3 binding to Raf C-terminal phospho-Ser621 maintains kinase activity and facilitates B-Raf/C-Raf heterodimerization—a critical mechanism in B-Raf-mutant melanomas [2] [5].

  • Chemoresistance: 14-3-3ζ overexpression in triple-negative breast cancer (TNBC) and lung adenocarcinoma correlates with cisplatin resistance. It restrains proteasome activity in multiple myeloma, reducing sensitivity to bortezomib. The 8q22.3 chromosomal amplification, harboring YWHAZ (14-3-3ζ), is frequent in therapy-resistant tumors [2] [10].

Table 2: Oncogenic Pathways Disrupted by 14-3-3 Overexpression

Pathway14-3-3 IsoformTarget Protein(s)Oncogenic Effect
Apoptosisζ, εBAD, BAX, FOXOSurvival signaling enhancement
Cell Cycleσ, ζCDC25B, CDK1-cyclin B1G2/M checkpoint override
MetabolismζPFK-2Glycolytic flux increase
DNA RepairγBRCA1Homologous recombination defect

Notably, 14-3-3σ is a tumor suppressor epigenetically silenced in >90% of breast cancers. It stabilizes p53 by blocking MDM2-mediated ubiquitination and activates TGF-β/Smad3 antiproliferative signaling [3].

Rationale for Developing 14-3-3 Inhibitors in Cancer Therapeutics

The central role of 14-3-3 dimers as signaling hubs makes them compelling therapeutic targets. Key rationales include:

  • Hub Disruption Strategy: 14-3-3 dimers interact with >200 clients; inhibiting one hub protein may simultaneously disrupt multiple oncogenic pathways (e.g., PI3K/Akt, Raf/MEK/ERK) [2] [10].

  • Isoform-Specific Dysregulation: Overexpression of 14-3-3ζ correlates with poor prognosis in lung, breast, and head/neck cancers, while 14-3-3σ loss is frequent in epithelial malignancies. Targeting "oncogenic isoforms" like ζ could selectively spare tumor-suppressive functions [9] [10].

  • Chemosensitization: Depleting 14-3-3ζ restores chemosensitivity:

  • In diffuse large B-cell lymphoma (DLBCL), 14-3-3ζ knockdown sensitizes cells to CHOP regimen-induced death.
  • 14-3-3ζ overexpression protects prostate cancer cells from 9NC-induced apoptosis [2] [10].

Difopein (Dimeric 14-3-3 Inhibitory Peptide) exemplifies this strategy. Developed via phage display optimization of the R18 peptide (PHCVPRDLSWLDLEANMCLP), Difopein is a tandem repeat of R18 connected by a flexible linker. Its high density of acidic residues (Glu, Asp) mimics phosphorylation, competitively occupying the conserved phospho-binding groove of 14-3-3 dimers with µM affinity [2] [4].

Table 3: Comparison of 14-3-3 Inhibitory Compounds

CompoundTypeMechanismCancer Model Activity
DifopeinRecombinant peptideCompetes with phospho-motifs in binding grooveSensitizes glioma to cisplatin; inhibits xenograft growth
FOBISIN101Small moleculeBinds Lys49/Lys120; radiation-activated covalent linkageBlocks 14-3-3/Raf-1 interaction
Cotylenin ANatural stabilizerStabilizes 14-3-3/client PPIsInduces differentiation in acute myeloid leukemia
R18Linear peptideMonomeric groove inhibitorWeak cellular penetration; limited efficacy

Difopein’s efficacy highlights the druggability of 14-3-3 PPIs:

  • In vitro: Disrupts 14-3-3 interactions with BAD, FOXO, and CDC25, inducing caspase-3 activation.
  • In vivo: Suppresses tumor growth in glioma xenografts and enhances cisplatin-induced apoptosis by >60% in NSCLC models [2] [4].

Challenges remain in optimizing isoform selectivity and pharmacokinetics. However, Difopein validates 14-3-3 inhibition as a viable strategy to dismantle oncogenic scaffolding and overcome therapy resistance [2] [4].

Properties

Product Name

Difopein

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C273H424N76O89S6

Molecular Weight

6387 g/mol

InChI

InChI=1S/C273H424N76O89S6/c1-122(2)79-160(233(399)313-159(271(437)438)63-66-206(366)367)305-202(360)110-287-216(382)134(25)299-218(384)136(27)295-198(356)108-291-259(425)190-55-43-73-346(190)267(433)181(87-130(17)18)333-255(421)186(116-439)338-231(397)157(67-77-443-35)309-245(411)172(93-196(275)354)314-221(387)139(30)302-227(393)155(61-64-204(362)363)307-235(401)162(81-124(5)6)320-249(415)178(99-211(376)377)329-237(403)165(84-127(11)12)319-242(408)169(90-145-103-286-152-52-40-38-50-149(145)152)325-254(420)185(115-353)337-240(406)167(86-129(15)16)323-248(414)177(98-210(374)375)327-230(396)154(54-42-70-284-273(279)280)312-262(428)195-60-48-76-349(195)270(436)215(133(23)24)343-258(424)189(119-442)341-244(410)171(92-147-105-282-121-294-147)332-264(430)193-58-46-72-345(193)266(432)143(34)298-201(359)107-290-226(392)175(96-208(370)371)317-223(389)141(32)304-252(418)183(113-351)335-251(417)180(101-213(380)381)328-234(400)161(80-123(3)4)306-203(361)111-288-217(383)135(26)300-219(385)137(28)296-199(357)109-292-260(426)191-56-44-74-347(191)268(434)182(88-131(19)20)334-256(422)187(117-440)339-232(398)158(68-78-444-36)310-246(412)173(94-197(276)355)315-222(388)140(31)303-228(394)156(62-65-205(364)365)308-236(402)163(82-125(7)8)321-250(416)179(100-212(378)379)330-238(404)164(83-126(9)10)318-241(407)168(89-144-102-285-151-51-39-37-49-148(144)151)324-253(419)184(114-352)336-239(405)166(85-128(13)14)322-247(413)176(97-209(372)373)326-229(395)153(53-41-69-283-272(277)278)311-261(427)194-59-47-75-348(194)269(435)214(132(21)22)342-257(423)188(118-441)340-243(409)170(91-146-104-281-120-293-146)331-263(429)192-57-45-71-344(192)265(431)142(33)297-200(358)106-289-225(391)174(95-207(368)369)316-220(386)138(29)301-224(390)150(274)112-350/h37-40,49-52,102-105,120-143,150,153-195,214-215,285-286,350-353,439-442H,41-48,53-101,106-119,274H2,1-36H3,(H2,275,354)(H2,276,355)(H,281,293)(H,282,294)(H,287,382)(H,288,383)(H,289,391)(H,290,392)(H,291,425)(H,292,426)(H,295,356)(H,296,357)(H,297,358)(H,298,359)(H,299,384)(H,300,385)(H,301,390)(H,302,393)(H,303,394)(H,304,418)(H,305,360)(H,306,361)(H,307,401)(H,308,402)(H,309,411)(H,310,412)(H,311,427)(H,312,428)(H,313,399)(H,314,387)(H,315,388)(H,316,386)(H,317,389)(H,318,407)(H,319,408)(H,320,415)(H,321,416)(H,322,413)(H,323,414)(H,324,419)(H,325,420)(H,326,395)(H,327,396)(H,328,400)(H,329,403)(H,330,404)(H,331,429)(H,332,430)(H,333,421)(H,334,422)(H,335,417)(H,336,405)(H,337,406)(H,338,397)(H,339,398)(H,340,409)(H,341,410)(H,342,423)(H,343,424)(H,362,363)(H,364,365)(H,366,367)(H,368,369)(H,370,371)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,437,438)(H4,277,278,283)(H4,279,280,284)/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,150-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-/m0/s1

InChI Key

NTCJKZSYQTZRQE-CSMGIIAWSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Solubility

Soluble in DMSO

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.